[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
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Overview
Description
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol is a natural product found in Necrodes surinamensis and Lavandula stoechas with data available.
Scientific Research Applications
Enantioselective Synthesis and Catalysis
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol has been utilized in the enantioselective synthesis of various compounds. For example, it has been used as a catalyst in the enantioselective epoxidation of α,β-enones, leading to the formation of epoxides with high enantioselectivities (Lu et al., 2008). Similarly, its derivatives have been involved in the asymmetric synthesis of (+)-grandisol, a component of the cotton boll weevil's pheromone, demonstrating its utility in producing biologically significant molecules (Hamon & Tuck, 2000).
Organic Synthesis and Compound Development
This compound and its derivatives have shown potential in the development of novel organic synthesis methods. For example, oxidations of specific derivatives have been studied for the production of allylic alcohols and other products, showcasing its versatility in organic chemistry (Gimazetdinov et al., 2018). Additionally, its use in the synthesis of chiral ligands for catalytic reactions further exemplifies its role in the development of new synthetic methods (Alvarez-Ibarra et al., 2010).
Catalysis and Reaction Development
The compound has also been instrumental in catalysis research. For instance, it has been used in the heteropoly acid-catalyzed synthesis of various derivatives through oxonium-ene cyclization, demonstrating its role in environmentally friendly catalytic methods (Anjibabu et al., 2013). Its derivatives have been pivotal in exploring new catalytic reactions and mechanisms, further expanding its utility in the field of chemistry.
Biomimetic Chemistry and Ligand Development
Some derivatives of this compound have been explored for potential use in biomimetic chemistry, particularly as precursors for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023). This highlights its potential in developing new materials and compounds that mimic biological systems.
Properties
CAS No. |
104104-38-3 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-7-5-9(6-11)10(3,4)8(7)2/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
KMSIDXMGNKQFNQ-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C(=C[C@H](C1(C)C)CO)C |
SMILES |
CC1C(=CC(C1(C)C)CO)C |
Canonical SMILES |
CC1C(=CC(C1(C)C)CO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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